molecular formula C14H18N2O B12774181 1,3-Diazaspiro(4.4)nonan-2-one, 1-benzyl- CAS No. 111964-37-5

1,3-Diazaspiro(4.4)nonan-2-one, 1-benzyl-

Cat. No.: B12774181
CAS No.: 111964-37-5
M. Wt: 230.31 g/mol
InChI Key: XUGFIAZILZFJSS-UHFFFAOYSA-N
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Description

1,3-Diazaspiro(4.4)nonan-2-one, 1-benzyl- is a chemical compound known for its unique spirocyclic structure. This compound features a spiro junction where two rings share a single atom, creating a rigid and stable framework. The presence of the benzyl group adds to its chemical versatility, making it a valuable compound in various fields of research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Diazaspiro(4.4)nonan-2-one, 1-benzyl- typically involves the reaction of appropriate amines with cyclic ketones under controlled conditions. One common method includes the cyclization of N-benzyl-1,3-diaminopropane with a suitable ketone, followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as solvent extraction, crystallization, and distillation to obtain the final product in a commercially viable form .

Chemical Reactions Analysis

Types of Reactions

1,3-Diazaspiro(4.4)nonan-2-one, 1-benzyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

1,3-Diazaspiro(4.4)nonan-2-one, 1-benzyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1,3-Diazaspiro(4.4)nonan-2-one, 1-benzyl- involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Diazaspiro(4.4)nonan-2-one, 1-benzyl- stands out due to its specific substitution pattern and the presence of the benzyl group, which imparts unique reactivity and potential biological activity. Its rigid spirocyclic structure also contributes to its stability and versatility in various applications .

Properties

CAS No.

111964-37-5

Molecular Formula

C14H18N2O

Molecular Weight

230.31 g/mol

IUPAC Name

1-benzyl-1,3-diazaspiro[4.4]nonan-2-one

InChI

InChI=1S/C14H18N2O/c17-13-15-11-14(8-4-5-9-14)16(13)10-12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2,(H,15,17)

InChI Key

XUGFIAZILZFJSS-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CNC(=O)N2CC3=CC=CC=C3

Origin of Product

United States

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